Propanoic acid;pyridine-4-carboxamide
Description
Propanoic acid; pyridine-4-carboxamide is a hybrid compound combining two distinct structural motifs:
- Propanoic acid: A short-chain carboxylic acid (CH₃CH₂COOH) widely found in biological systems and industrial applications, including pharmaceuticals and food additives .
- Pyridine-4-carboxamide: A heterocyclic aromatic compound with a carboxamide group at the 4-position of the pyridine ring. This moiety is prevalent in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
CAS No. |
848139-06-0 |
|---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
propanoic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/C6H6N2O.2C3H6O2/c7-6(9)5-1-3-8-4-2-5;2*1-2-3(4)5/h1-4H,(H2,7,9);2*2H2,1H3,(H,4,5) |
InChI Key |
PSXXZVDLWSQFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1=CN=CC=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid;pyridine-4-carboxamide typically involves the condensation of propanoic acid with pyridine-4-carboxamide. One common method is the direct condensation of carboxylic acids and amines in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This reaction yields the corresponding amide product with high purity and moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid;pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted amides or other derivatives.
Scientific Research Applications
Propanoic acid;pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid;pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. In anti-inflammatory applications, it may modulate the activity of enzymes or receptors involved in the inflammatory response .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanoic Acid Derivatives
a) Chlorinated 3-Phenylpropanoic Acid Derivatives
- Structure: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) feature a phenyl ring substituted with chlorine and hydroxyl groups, attached to a propanoic acid backbone .
b) β-Hydroxy-β-Aryl Propanoic Acids
- Structure: Derivatives like 3-hydroxy-3,3-diphenylpropanoic acid incorporate a hydroxyl group and aryl substituents on the β-carbon of propanoic acid .
- Activity : These compounds demonstrate anti-inflammatory properties (e.g., 30–50% edema inhibition in carrageenan-induced rat paw edema models) and were designed to mimic NSAIDs like ibuprofen .
- Comparison : The absence of a pyridine-carboxamide group limits their interaction with targets requiring aromatic stacking or hydrogen-bonding motifs.
Pyridine-Carboxamide Derivatives
a) TUG-424 and Related GPR40 Agonists
- Structure : Diarylethynyl scaffolds with pyridine or phenyl rings, as seen in TUG-424, share structural similarities with pyridine-4-carboxamide hybrids .
- Activity : These compounds act as GPR40 allosteric ligands, enhancing insulin secretion in pancreatic β-cells. Pharmacophore mapping shows alignment with pyridine-carboxamide regions .
b) JNJ-47965567
Esters and Thioesters of Propanoic Acid
- Structure: Esters like 3-(methylthio)propanoic acid methyl/ethyl ester are volatile compounds in pineapple aroma profiles .
- Activity: These esters contribute to fruity odors (e.g., 622.49 µg/kg in Tainong No. 4 pineapple) but lack therapeutic relevance .
- Comparison: The esterification of propanoic acid reduces its acidity, making it unsuitable for pharmacological targets requiring ionic interactions.
Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Table 2: Pharmacophore Features of Pyridine-Carboxamide Derivatives
Key Research Findings
- Dual Functional Groups: The combination of propanoic acid (ionic interactions) and pyridine-4-carboxamide (hydrogen bonding/aromatic stacking) may enable multitarget engagement, akin to fibrates (e.g., bezafibrate) and retinoids .
- Synthetic Accessibility : Pyridine-4-carboxamide derivatives are synthesized via coupling reactions (e.g., EDCI/HOBt), suggesting feasible scalability for the target compound .
- Selectivity Considerations: Chlorinated phenylpropanoic acids exhibit bacterial selectivity, while β-hydroxy-β-aryl analogs show gastric tolerability, highlighting the importance of substituents in reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
